molecular formula C12H14ClNO2 B8374735 5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone

5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B8374735
M. Wt: 239.70 g/mol
InChI Key: JHWVAWUKMRXHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone: is a synthetic organic compound that belongs to the class of carbostyril derivatives It is characterized by the presence of a chloropropoxy group attached to the 5-position of the carbostyril core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its bioactive effects. The compound can form stable complexes with target proteins, thereby modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone stands out due to its unique structural features and versatile reactivity. Unlike its analogs, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in both research and industry.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

5-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H14ClNO2/c13-7-2-8-16-11-4-1-3-10-9(11)5-6-12(15)14-10/h1,3-4H,2,5-8H2,(H,14,15)

InChI Key

JHWVAWUKMRXHCM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)OCCCCl

Origin of Product

United States

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